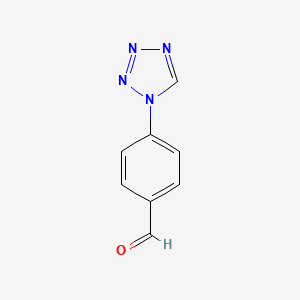

Benzaldehyde, 4-(1H-tetrazol-1-YL)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzaldehyde, 4-(1H-tetrazol-1-YL)-, also known as Benzaldehyde, 4-(1H-tetrazol-1-YL)-, is a useful research compound. Its molecular formula is C8H6N4O and its molecular weight is 174.163. The purity is usually 95%.

BenchChem offers high-quality Benzaldehyde, 4-(1H-tetrazol-1-YL)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, 4-(1H-tetrazol-1-YL)- including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing Benzaldehyde, 4-(1H-tetrazol-1-YL)-, and how can reaction conditions be optimized?

The compound is synthesized via condensation reactions between substituted benzaldehydes and tetrazole-containing precursors. A common method involves refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Optimization strategies include adjusting molar ratios, reaction time (typically 4–6 hours), and catalyst selection (e.g., Mn(IV) oxide for improved yields ). Purity is confirmed via TLC and melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing Benzaldehyde, 4-(1H-tetrazol-1-YL)-?

Key techniques include:

- FT-IR : To identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, tetrazole N-H/N=N vibrations) .

- ¹H/¹³C NMR : To confirm the aniline proton environment (δ ~6.5–7.5 ppm) and aldehyde proton (δ ~9.8–10.2 ppm) .

- Elemental Analysis : To verify molecular formula (C₇H₇N₅) and purity .

Q. How does the tetrazole moiety influence the compound's chemical reactivity?

The tetrazole ring enhances electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., Schiff base formation with amines). Its acidity (pKa ~4–5) allows for coordination chemistry applications, such as ligand design for metal complexes .

Advanced Research Questions

Q. How can crystallographic data for Benzaldehyde, 4-(1H-tetrazol-1-YL)- derivatives be refined using SHELX software?

SHELXL is ideal for small-molecule refinement. Key steps include:

- Data Preparation : Convert diffraction data to .hkl format.

- Structure Solution : Use SHELXD for initial phase estimation.

- Refinement : Apply restraints for tetrazole ring planarity and anisotropic displacement parameters. Validate with R-factor convergence (target <5%) and check for residual electron density . For macromolecular applications (e.g., protein-ligand complexes), SHELXPRO interfaces with CCP4 suites .

Q. What experimental design considerations are critical for evaluating the compound's antimicrobial activity?

- Strain Selection : Use standardized microbial strains (e.g., ATCC) to ensure reproducibility.

- Dose-Response Assays : Test concentrations from 1–100 µM, with positive controls (e.g., ampicillin) and solvent blanks.

- Mechanistic Studies : Combine MIC assays with time-kill curves and membrane permeability tests (e.g., SYTOX Green uptake) . Contradictions in literature data often arise from variations in microbial viability protocols or compound solubility .

Q. How do structural modifications (e.g., methoxy substitution) alter biological activity?

Comparative studies show that adding a methoxy group at the 3-position (as in 4-methoxy-3-(1H-tetrazol-1-yl)aniline) increases lipophilicity (clogP +0.5), enhancing blood-brain barrier penetration in neuroactive assays. Conversely, removing the aniline NH₂ (e.g., 4-(tetrazol-1-yl)benzaldehyde) reduces antifungal potency by ~40% due to lost H-bonding interactions .

Q. What strategies resolve contradictions in reported biological activity data?

- Purity Verification : Use HPLC-MS to rule out impurities (e.g., unreacted benzaldehyde).

- Isomerism Checks : Confirm regiochemistry (1H- vs. 2H-tetrazole) via NOESY NMR .

- Assay Standardization : Adopt CLSI guidelines for MIC determination to minimize inter-lab variability .

Q. How can computational modeling predict the compound's interaction with biological targets?

- Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 (CYP) enzymes, leveraging the tetrazole's coordination with heme iron .

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 50 ns trajectories in GROMACS) to evaluate binding free energies (MM-PBSA) .

Q. Methodological Resources

属性

CAS 编号 |

179056-03-2 |

|---|---|

分子式 |

C8H6N4O |

分子量 |

174.163 |

IUPAC 名称 |

4-(tetrazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C8H6N4O/c13-5-7-1-3-8(4-2-7)12-6-9-10-11-12/h1-6H |

InChI 键 |

VEMCUKMTDNYGCY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=O)N2C=NN=N2 |

同义词 |

BENZALDEHYDE, 4-(1H-TETRAZOL-1-YL)- |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。